4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and two methyl groups attached to the phenyl ring, which is further connected to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-methoxy-4,5-dimethylphenylamine with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-4,5-dimethylphenyl)methanol
- (2-Methoxy-4,5-dimethylphenyl)(thiophen-2-yl)methanol
- 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine
Uniqueness
4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a methoxy-dimethylphenyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The thiazole ring contributes to its heterocyclic nature, while the methoxy-dimethylphenyl group enhances its lipophilicity and potential for biological interactions.
Properties
IUPAC Name |
4-(2-methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-4-9(10-6-16-12(13)14-10)11(15-3)5-8(7)2/h4-6H,1-3H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUGCGYGMRWVFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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